1-Amino-3-(dimethylamino)propan-2-ol
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Overview
Description
1-Amino-3-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a tertiary amine and an amino alcohol, characterized by its high boiling point and its ability to act as a potent protector against cytotoxicity and an inhibitor of choline uptake .
Mechanism of Action
Target of Action
It is known that this compound is a tertiary amine , which suggests it may interact with various biological targets, such as enzymes or receptors, that have an affinity for amines.
Mode of Action
As a tertiary amine, it may act as a base, accepting protons from other molecules, or as a nucleophile, forming bonds with electrophiles .
Biochemical Pathways
Amines are known to play key roles in various biochemical processes, including protein synthesis and neurotransmission .
Pharmacokinetics
Its physical properties, such as its boiling point of 1823° C and predicted density of 1.0 g/mL , may influence its pharmacokinetic properties.
Result of Action
It is known to be a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .
Action Environment
The action of 1-Amino-3-(dimethylamino)propan-2-ol can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it has a predicted melting point of 17.23° C . Additionally, it is recommended to store this compound at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that amino alcohols like 1-Amino-3-(dimethylamino)propan-2-ol can interact with various enzymes and proteins due to their polar nature
Molecular Mechanism
It is known that amino alcohols can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Amino-3-(dimethylamino)propan-2-ol can be synthesized through several methods:
Epoxide Route: This involves the reaction of propylene oxide with dimethylamine.
Chlorohydrin Route: This method uses chlorohydrin and dimethylamine as reactants.
Chemical Reactions Analysis
1-Amino-3-(dimethylamino)propan-2-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, often forming halogenated products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include halogenated amines and alcohols .
Scientific Research Applications
1-Amino-3-(dimethylamino)propan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-3-(dimethylamino)propan-2-ol can be compared with other similar compounds such as:
1-Dimethylamino-2-propanol: Similar in structure but differs in its specific applications and reactivity.
3-Amino-1,2-propanediol: Another amino alcohol with different functional groups and applications.
N,N-Dimethylaminopropylamine: Shares the dimethylamino group but has different reactivity and uses.
These comparisons highlight the unique properties and applications of this compound, particularly its dual functionality as an amino alcohol and a tertiary amine.
Properties
IUPAC Name |
1-amino-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAFVGPTLOALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-39-7 |
Source
|
Record name | 1-amino-3-(dimethylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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